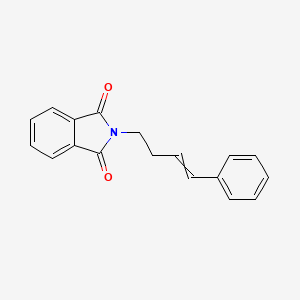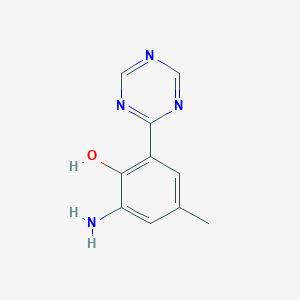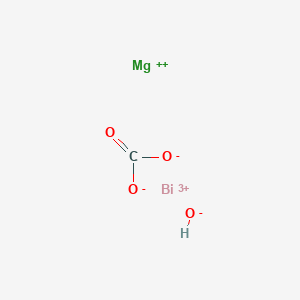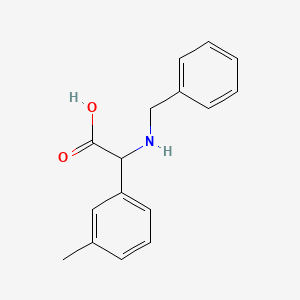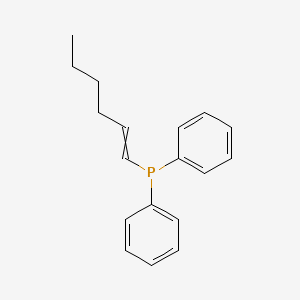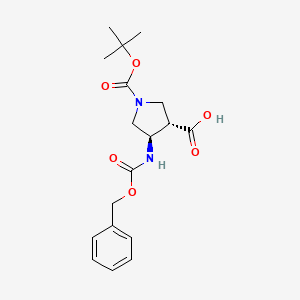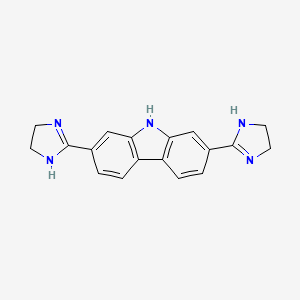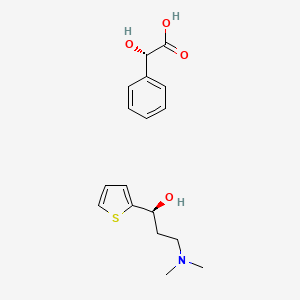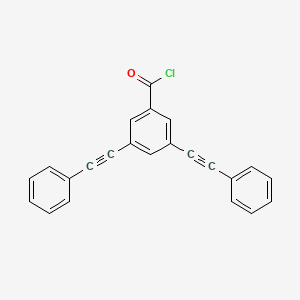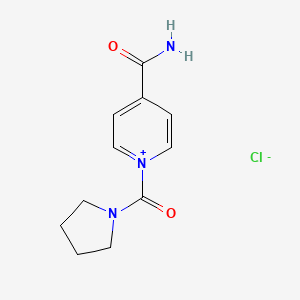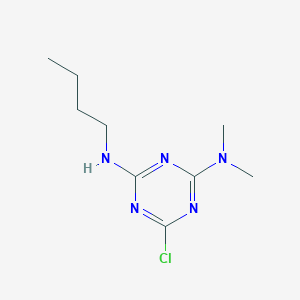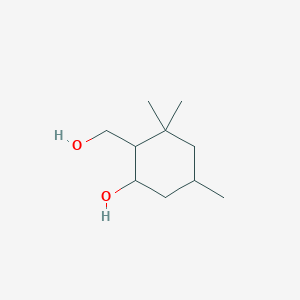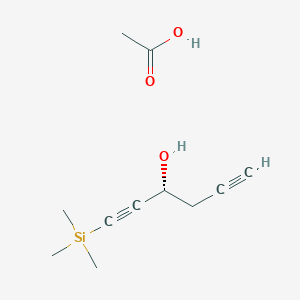
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is a compound that combines the properties of acetic acid and a unique trimethylsilyl-substituted diynol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol component introduces a trimethylsilyl group and a diynol structure, which can impart unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol typically involves the following steps:
Formation of the Diynol: The diynol structure can be synthesized through a series of reactions involving alkynes and appropriate reagents. For example, a common method involves the coupling of terminal alkynes using a palladium-catalyzed reaction.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a trimethylsilyl chloride (TMSCl) reagent is used in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the diynol with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
. The production of (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol on an industrial scale would follow similar synthetic routes as described above, with optimization for large-scale reactions and purification processes.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. The diynol component can also be oxidized to form various products depending on the conditions.
Reduction: Reduction of acetic acid typically yields ethanol. The diynol component can be reduced to form alkenes or alkanes.
Substitution: Acetic acid can participate in substitution reactions to form esters, amides, and other derivatives. The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Acetyl chloride (CH₃COCl), acetic anhydride ((CH₃CO)₂O)
Major Products
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Ethanol (CH₃CH₂OH), alkenes, alkanes
Substitution: Esters, amides, silyl ethers
科学的研究の応用
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with unique structural features.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol involves its interaction with various molecular targets:
Acetic Acid Component: Acts as a weak acid, donating protons in reactions and participating in acid-base equilibria.
Trimethylsilyl Group: Provides steric hindrance and can protect reactive sites during chemical reactions.
Diynol Structure: Can participate in cycloaddition reactions and form reactive intermediates that interact with biological molecules.
類似化合物との比較
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Trimethylsilyl Acetylene: Contains a trimethylsilyl group and an alkyne, used in organic synthesis.
Hexa-1,5-diyn-3-ol: A diynol compound with applications in organic synthesis.
Uniqueness
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is unique due to the combination of acetic acid, a trimethylsilyl group, and a diynol structure. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
188605-74-5 |
|---|---|
分子式 |
C11H18O3Si |
分子量 |
226.34 g/mol |
IUPAC名 |
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi.C2H4O2/c1-5-6-9(10)7-8-11(2,3)4;1-2(3)4/h1,9-10H,6H2,2-4H3;1H3,(H,3,4)/t9-;/m1./s1 |
InChIキー |
UQELPOKBVLWGEL-SBSPUUFOSA-N |
異性体SMILES |
CC(=O)O.C[Si](C)(C)C#C[C@@H](CC#C)O |
正規SMILES |
CC(=O)O.C[Si](C)(C)C#CC(CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



